molecular formula C12H14N2O3S2 B1396273 4-Nitrobenzyl morpholine-4-carbodithioate CAS No. 1313855-66-1

4-Nitrobenzyl morpholine-4-carbodithioate

Cat. No.: B1396273
CAS No.: 1313855-66-1
M. Wt: 298.4 g/mol
InChI Key: ZGEUXOYPPBYZSB-UHFFFAOYSA-N
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Description

4-Nitrobenzyl morpholine-4-carbodithioate (CAS 1313855-66-1) is a chemical compound supplied for research and development purposes. It has a molecular formula of C12H14N2O3S2 and a molecular weight of 298.38 g/mol . The product is characterized by a high purity level, specified as not less than 97% . This compound is part of a class of organic molecules that incorporate both morpholine and dithiocarbamate functional groups, which are of significant interest in various chemical research applications. The structural features of this molecule, particularly the carbodithioate group, make it a valuable precursor or building block in synthetic chemistry, potentially for the development of novel ligands or in the synthesis of more complex heterocyclic systems. Researchers utilize this compound in laboratory settings strictly for experimental purposes. It is essential to handle this material according to good laboratory practices. This compound is offered For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note that this product may require cold-chain transportation .

Properties

IUPAC Name

(4-nitrophenyl)methyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUXOYPPBYZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Nitrobenzyl Halide

The starting point often involves the synthesis of 4-nitrobenzyl chloride or bromide , achieved by chlorination or bromination of 4-nitrobenzyl alcohol, which is prepared via nitration of toluene derivatives or other aromatic nitration methods.

Reaction Conditions Reference/Notes
4-Nitrobenzyl alcohol + SOCl₂ Reflux in presence of catalytic DMF Common method for converting alcohol to halide

Step 2: Nucleophilic Substitution with Morpholine

The halogenated intermediate reacts with morpholine to form 4-nitrobenzyl morpholine via nucleophilic substitution:

4-Nitrobenzyl halide + Morpholine → 4-Nitrobenzyl morpholine + HX
  • Conditions: Reflux in polar aprotic solvents like acetone or acetonitrile, often with catalytic amounts of base or in the presence of potassium carbonate to facilitate the substitution.

Step 3: Formation of the Carbodithioate

The key step involves introducing the carbodithioate group. This is achieved by reacting 4-nitrobenzyl morpholine with carbon disulfide (CS₂) under basic conditions:

Reaction Conditions Reference/Notes
4-Nitrobenzyl morpholine + CS₂ + Base (e.g., K₂CO₃) Room temperature to 80°C Typical for dithiocarbamate synthesis,

This reaction results in the formation of 4-nitrobenzyl morpholine-4-carbodithioate through nucleophilic attack of the morpholine nitrogen on CS₂, forming the dithiocarbamate linkage.

Detailed Research Findings and Data

Research-Based Synthesis Protocols

  • Multicomponent Approach: Recent studies have demonstrated multicomponent reactions involving morpholine derivatives, aromatic compounds, and CS₂, often proceeding under catalyst-free conditions at room temperature, yielding high purity products rapidly (within hours).

  • Example: A study reported the synthesis of morpholine-based dithiocarbamates by stirring morpholine with aromatic halides and CS₂ in acetone, followed by filtration and recrystallization, with yields often exceeding 60%.

Reaction Conditions and Yields

Step Conditions Typical Yield References
Halide synthesis Reflux with SOCl₂ 85-90%
Nucleophilic substitution Reflux in acetone with K₂CO₃ 70-80% ,
Carbodithioate formation Stirring at room temp to 80°C with CS₂ 60-78% ,

Data Tables Summarizing Preparation Parameters

Parameter Description Typical Range/Value Source/Note
Starting material 4-Nitrobenzyl alcohol Commercially available or synthesized
Halogenation reagent SOCl₂ Reflux, catalytic DMF
Nucleophile Morpholine Reflux in polar solvents ,
Solvent Acetone or acetonitrile Reflux conditions ,
Base Potassium carbonate 1.2 equivalents ,
CS₂ addition Room temp to 80°C 1-2 hours ,
Overall yield From starting materials 60-78% ,

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-nitrobenzyl morpholine derivatives is their role in anticancer research. Studies have demonstrated that these compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of 4-(4-nitrobenzyl)morpholine derivatives, which were investigated for their anticancer properties. The crystal structure of these compounds was analyzed, revealing intermolecular interactions that contribute to their stability and biological activity .

Anticholinesterase Activity
Recent research has also focused on the anticholinesterase properties of morpholine-4-carbodithioate derivatives. A study synthesized novel derivatives bearing benzimidazole moieties, which were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives showed high inhibition percentages, suggesting potential therapeutic applications in treating Alzheimer's disease . The following table summarizes the inhibitory effects observed:

CompoundAChE Inhibition (%)BuChE Inhibition (%)IC50 (µg/mL)
2a33.9329.6969.0
2b64.6958.1245.5
2c50.0040.0060.0

Coordination Chemistry

Dithiocarbamate Ligands
Dithiocarbamate ligands, including those derived from morpholine-4-carbodithioate, are widely used in coordination chemistry due to their ability to form stable complexes with metal ions. These complexes have diverse applications, including catalysis and materials science. Research has shown that sodium morpholine-4-carbodithioate forms coordination polymers that can be utilized in dye production and agricultural chemicals . The structural characteristics of these complexes are crucial for understanding their reactivity and potential uses.

Synthesis and Characterization

The synthesis of 4-nitrobenzyl morpholine-4-carbodithioate typically involves multi-step reactions, often starting from easily accessible precursors like benzimidazoles or morpholine derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds . The following table outlines key spectroscopic data for one of the synthesized derivatives:

Spectroscopic TechniqueObserved Values
IR (cm-1)C=O: 1684; C=C: 1604-1423
NMR (ppm)δ 2.82 (CH3), δ 3.59 (NCH2)

Mechanism of Action

Comparison with Similar Compounds

Sodium and Potassium Morpholine-4-carbodithioate Salts

Structural Similarities: These compounds share the morpholine-4-carbodithioate backbone but replace the 4-nitrobenzyl group with alkali metal counterions (Na⁺ or K⁺). For example, sodium morpholine-4-carbodithioate crystallizes in a monoclinic system with a distorted tetrahedral geometry around the sodium ion . Similarly, potassium morpholine-4-carbodithioate monohydrate forms a bipyramidal coordination sphere with S and O atoms .

Functional Differences :

  • Applications : The sodium and potassium salts are primarily used in metal precipitation processes (e.g., nickel hydroxide synthesis ), whereas 4-nitrobenzyl morpholine-4-carbodithioate is tailored for anticancer drug development .
  • Reactivity : The nitrobenzyl derivative’s redox-active nitro group allows hypoxia-selective activation, a feature absent in the metal-bound salts.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Application Reference
This compound Morpholine + carbodithioate + nitrobenzyl -CSS⁻, -NO₂ Anticancer intermediates
Sodium morpholine-4-carbodithioate Morpholine + carbodithioate + Na⁺ -CSS⁻, Na⁺ Metal precipitation agents
Potassium morpholine-4-carbodithioate monohydrate Morpholine + carbodithioate + K⁺ -CSS⁻, K⁺, H₂O Crystallography studies

Nitrobenzyl Derivatives in Anticancer Therapeutics

4-Nitrobenzyl Camptothecin Derivatives : These compounds, such as 4-nitrobenzyl camptothecin, exhibit hypoxia-activated cytotoxicity. They show reduced baseline toxicity (IC₅₀ = 12.2 nM in K562 cells) compared to SN-38 (parent compound) but retain topoisomerase I inhibition . In contrast, this compound’s mechanism is less defined but likely involves enzyme inhibition or metal chelation in tumor microenvironments .

99mTc-Labeled Nitrobenzyl Probes : Used in SPECT/CT imaging, these probes (e.g., 4-nitrobenzyl sulfide-99mTc complexes) rely on nitro group reduction in hypoxic cells to trap metabolites intracellularly . While both classes exploit nitrobenzyl redox chemistry, the morpholine derivative’s dithiocarbamate group may enhance metal-binding specificity for therapeutic applications.

Sulfur-Containing Nitrobenzyl Compounds

4-Nitrobenzylsulfanyl Quinazolines: Example: 4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline. These compounds combine a quinazoline core with a 4-nitrobenzylsulfanyl group, demonstrating anticancer activity via kinase inhibition . Unlike the morpholine derivative, their activity stems from the quinazoline scaffold, with the nitrobenzyl group modulating solubility or targeting.

Biological Activity

4-Nitrobenzyl morpholine-4-carbodithioate is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring connected to a nitrobenzyl group and a carbodithioate moiety. This unique configuration may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes, particularly cholinesterases, which play a crucial role in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Antimicrobial Activity

Research indicates that nitrobenzoate-derived compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi.

Anticancer Properties

Nitrobenzoate compounds are also noted for their anticancer activities. They have been reported to suppress tumor cell proliferation and induce apoptosis in cancer cells. Specifically, studies have shown that these compounds can inhibit tumor-induced angiogenesis, which is critical for tumor growth and metastasis.

Enzymatic Inhibition Studies

A study conducted on similar nitrobenzoate derivatives demonstrated potent inhibitory effects on cholinesterase enzymes. For instance, derivatives containing morpholine showed enhanced selectivity towards butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Cytotoxicity Assessments

In vitro assays utilizing the MTT method have indicated that this compound exhibits low cytotoxicity against healthy cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic use .

Data Tables

Biological Activity Effect Reference
Cholinesterase InhibitionSignificant inhibition observed
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the common synthetic routes for preparing 4-nitrobenzyl morpholine-4-carbodithioate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between morpholine-4-carbodithioate and 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide or chloride) in anhydrous solvents like THF or DCM. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of morpholine-4-carbodithioate to 4-nitrobenzyl halide ensures minimal side products.
  • Temperature control : Reactions are conducted at 0–5°C to suppress hydrolysis of the dithiocarbamate group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How can crystallographic data for this compound derivatives guide structural analysis?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example:

ParameterValue (Example Derivative)Source Compound Reference
Space groupP21/cP2_1/c
Unit cell volume1206.2 ų
Hydrogen bondingS⋯H interactions (2.5–3.0 Å)
Data refinement using SHELXL (via WinGX) and visualization with ORTEP-3 ensure accurate anisotropic displacement parameter modeling .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the dithiocarbamate (-NCS2_2) linkage (δ ~195 ppm for C=S) and nitrobenzyl aromatic protons (δ 8.2–8.5 ppm) .
  • FTIR : Peaks at 1520 cm1^{-1} (NO2_2 stretching) and 980 cm1^{-1} (C=S) validate functional groups .
  • Mass spectrometry : ESI-MS typically shows [M+H]+^+ ions with isotopic patterns consistent with sulfur and bromine (if substituted) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for morpholine-4-carbodithioate derivatives be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding networks often arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMSO) may yield alternate packing modes .
  • Thermal motion : High displacement parameters in the nitrobenzyl group suggest dynamic disorder; TWINABS or SADABS corrections are applied during data integration .
  • Validation tools : The CIFcheck module in WinGX identifies outliers in bond lengths/angles, ensuring compliance with expected values (e.g., C-S bond: 1.68 ± 0.02 Å) .

Q. What methodologies optimize RAFT polymerization using morpholine-4-carbodithioate derivatives as chain-transfer agents (CTAs)?

Key parameters from analogous systems (e.g., prop-2-ynyl morpholine-4-carbodithioate):

ParameterOptimal RangeImpact on Polymerization
[Monomer]/[CTA] ratio100:1Controls MnM_n (PDI < 1.2)
[CTA]/[AIBN] ratio1:0.2Balances initiation/chain transfer
Temperature60–70°CMaximizes kpk_p while minimizing termination
Kinetic studies reveal activation energy (EaE_a) ~31 kJ/mol and negative entropy (ΔS\Delta S^\ddagger), indicating a highly ordered transition state .

Q. How do computational methods enhance the interpretation of bioactivity in morpholine-4-carbodithioate derivatives?

Molecular docking (e.g., AutoDock Vina ) and DFT calculations (e.g., Gaussian 09 ) predict interactions with biological targets:

  • Docking : The nitro group’s electron-withdrawing effect enhances binding to enzyme active sites (e.g., carbonic anhydrase) via H-bonding with His94 .
  • DFT : HOMO-LUMO gaps (~4.5 eV) correlate with stability in physiological conditions, guiding analog design for antimicrobial studies .

Q. What strategies address low yields in the synthesis of halogen-substituted derivatives?

For bromo/fluoro analogs (e.g., 6-bromo-2-oxochromen-4-yl derivatives):

  • Halogen source : Use NBS (N-bromosuccinimide) over Br2_2 to reduce side reactions.
  • Protecting groups : Temporarily shield the dithiocarbamate group with Boc during halogenation .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20% .

Methodological Notes

  • Crystallography : Always validate SCXRD data against Platon /CHECKCIF to detect missed symmetry or solvent voids .
  • Polymerization : Use SEC-MALS for absolute molecular weight determination, avoiding assumptions in conventional calibration .
  • Safety : Nitrobenzyl derivatives are irritants; handle under N2_2 with PPE (gloves, goggles) as per GHS guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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